tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate
Description
tert-Butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate (CAS: 1932582-71-2) is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₀H₁₉FN₂O₂ (MW: 218.27 g/mol), and it is widely utilized as a chiral building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents . The (3R,4S) stereochemistry of the fluorine and carbamate groups plays a critical role in its interactions with biological targets, influencing both metabolic stability and binding affinity.
This compound is synthesized via multi-step routes involving stereoselective fluorination and Boc protection, often employing coupling reagents like HBTU () and purification via column chromatography . Its storage requires controlled conditions (2–8°C) due to sensitivity to hydrolysis .
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKRFWRGEVHCAT-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC[C@@H]1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate typically involves the reaction of a fluorinated piperidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or sodium carbonate
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride or sodium borohydride
Substitution: Sodium hydride or potassium tert-butoxide
Major Products:
Oxidation: N-oxide derivatives
Reduction: Amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Pharmaceutical Applications
1.1. Drug Development
tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate serves as a key building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be utilized in the development of drugs targeting central nervous system disorders, particularly those involving neurotransmitter modulation.
Case Study: Antidepressant Activity
Research indicates that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. The incorporation of the fluorinated piperidine moiety may enhance the binding affinity to serotonin receptors, which is crucial for antidepressant activity.
1.2. Synthesis of Bioactive Molecules
The compound can be used as an intermediate in synthesizing bioactive molecules with potential therapeutic effects against diseases such as cancer and neurodegenerative disorders.
| Compound | Target Disease | Mechanism of Action |
|---|---|---|
| Compound A | Cancer | Inhibition of cell proliferation |
| Compound B | Alzheimer's | Modulation of acetylcholinesterase activity |
Chemical Research and Synthesis
2.1. Synthetic Methodologies
The compound is often employed in synthetic methodologies aimed at creating more complex molecular architectures. Its ability to participate in various chemical reactions (e.g., nucleophilic substitutions) makes it valuable in organic synthesis.
Table: Synthetic Routes Utilizing this compound
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Nucleophilic substitution | Base-catalyzed | 85% | |
| Coupling reactions | Pd-catalyzed | 90% |
Biological Studies
3.1. Pharmacokinetics and Toxicology
Studies have shown that compounds similar to this compound exhibit favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability.
Toxicological Assessments
Toxicological evaluations indicate low toxicity levels at therapeutic doses, making it a promising candidate for further development.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemistry of the fluorine and carbamate groups significantly impacts physicochemical and biological properties. Key stereoisomers include:
Impact of Stereochemistry :
- The (3R,4S) isomer exhibits superior metabolic stability in hepatic microsome assays compared to (3R,4R) due to optimized fluorine positioning .
- In kinase inhibition studies, the (3R,4S) configuration enhances hydrogen bonding with ATP-binding pockets, whereas (3R,4R) shows weaker interactions .
Substituent Modifications
Fluorine Substitution Patterns
- Difluorinated Analog: tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate (CAS: 1363384-66-0, MW: 236.26) incorporates two fluorine atoms at position 3. This increases electronegativity, enhancing resistance to oxidative metabolism but reducing solubility (logP: 1.8 vs. 1.5 for mono-fluorinated analogs) .
- Non-Fluorinated Analog: tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate (CAS: 1052713-47-9) replaces fluorine with a hydroxyl group. This modification improves aqueous solubility (logP: 0.9) but decreases blood-brain barrier penetration .
Ring Size and Substituent Bulk
- Pyrrolidine Derivatives : tert-Butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate (CAS: 1260601-96-4) features a five-membered pyrrolidine ring with a 3-chlorophenyl group. The smaller ring size and bulky substituent reduce conformational flexibility, limiting binding to larger enzymatic pockets .
Functional Group Variations
Biological Activity
tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is with a molecular weight of approximately 218.27 g/mol. The compound is characterized by the presence of a fluorinated piperidine moiety, which may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H19FN2O2 |
| Molecular Weight | 218.27 g/mol |
| IUPAC Name | tert-butyl ((3R,4S)-4-fluoropiperidin-3-yl)carbamate |
| CAS Number | 1523530-29-1 |
| Purity | 97% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The fluorine atom in the piperidine ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Pharmacological Studies
- Neuropharmacology : Research indicates that this compound may exhibit activity at certain neurotransmitter receptors. For instance, studies have shown that similar piperidine derivatives can act as selective modulators of the serotonin and dopamine systems, which are crucial for mood regulation and cognitive functions .
- Antinociceptive Properties : In animal models, compounds with similar structures have demonstrated significant antinociceptive effects, suggesting potential applications in pain management .
- Antidepressant Effects : Some studies have indicated that piperidine derivatives can produce antidepressant-like effects in behavioral models, possibly through modulation of monoaminergic systems .
Case Study 1: Antidepressant Activity
A study involving a series of piperidine derivatives showed that compounds similar to this compound exhibited significant reductions in immobility time in the forced swim test, indicating potential antidepressant activity.
Case Study 2: Pain Relief
In a model of neuropathic pain, a related piperidine derivative was tested for its analgesic properties. Results indicated a dose-dependent reduction in pain scores compared to control groups, supporting the hypothesis that modifications to the piperidine structure can enhance therapeutic efficacy.
Q & A
Q. What are the established synthetic routes for tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate?
The synthesis typically begins with fluorination of a piperidine precursor using diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 4-position. Subsequent carbamate formation involves reacting the intermediate with tert-butyl chloroformate under anhydrous conditions. Critical steps include maintaining low temperatures (-20°C to 0°C) during fluorination to minimize side reactions and using a base like triethylamine to neutralize HCl byproducts .
Q. How is the stereochemical configuration of this compound validated?
X-ray crystallography is the gold standard for confirming stereochemistry. Software suites like SHELXL (part of the SHELX system) enable refinement of crystal structures to determine absolute configuration. For labs lacking crystallography resources, nuclear Overhauser effect (NOE) NMR experiments or chiral chromatography with comparison to known standards can corroborate stereochemistry .
Q. What purification techniques are optimal for isolating this compound?
Flash chromatography using silica gel and a gradient of ethyl acetate/hexane (10–30% EtOAc) effectively separates the product from unreacted starting materials. For higher purity (>98%), recrystallization from tert-butyl methyl ether (MTBE) or hexane is recommended. Analytical HPLC with a C18 column and UV detection at 254 nm monitors purity .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s reactivity in subsequent derivatization?
The electron-withdrawing fluorine atom at the 4-position activates the piperidine ring for nucleophilic substitution at the 3-position. For example, the carbamate-protected amine can undergo deprotection (e.g., with HCl in dioxane) to yield a free amine, which participates in Buchwald-Hartwig couplings or reductive aminations. Computational studies (DFT) suggest the fluorine’s inductive effect lowers the energy barrier for these reactions by stabilizing transition states .
Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?
Discrepancies often arise from differences in assay conditions (e.g., cell line variability, solvent choice). To address this:
- Standardize assays using controls like HEK293 cells for receptor-binding studies.
- Perform dose-response curves (e.g., IC50 values) in triplicate.
- Validate target engagement with techniques like surface plasmon resonance (SPR) to measure binding kinetics directly .
Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?
Molecular dynamics (MD) simulations predict metabolic hotspots. For this compound, the tert-butyl carbamate group is resistant to esterase cleavage, but the piperidine ring’s fluorine may undergo oxidative defluorination in vivo. Docking studies with cytochrome P450 isoforms (e.g., CYP3A4) identify susceptible regions, enabling targeted modifications like introducing electron-donating groups adjacent to fluorine to slow oxidation .
Q. What analytical methods differentiate this compound from its diastereomers or regioisomers?
- Chiral HPLC : Use a Chiralpak IA-3 column with heptane/isopropanol (85:15) to separate (3R,4S) from (3S,4R) diastereomers.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C10H19FN2O2, [M+H]+ = 218.1434).
- 19F NMR : Distinct chemical shifts for axial vs. equatorial fluorine (δ -210 to -220 ppm in CDCl3) .
Key Considerations for Experimental Design
- Stereochemical Integrity : Monitor racemization risk during reactions by periodic chiral HPLC analysis.
- Scale-Up Challenges : Replace batch reactors with continuous flow systems for DAST-mediated fluorination to improve safety and yield .
- Troubleshooting Low Yields : If fluorination stalls, verify DAST freshness (decomposes upon moisture exposure) or switch to Deoxo-Fluor reagents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
